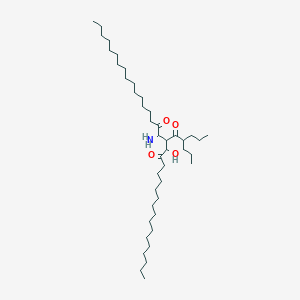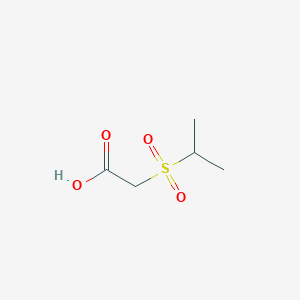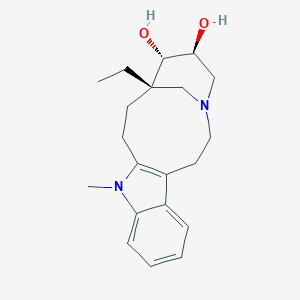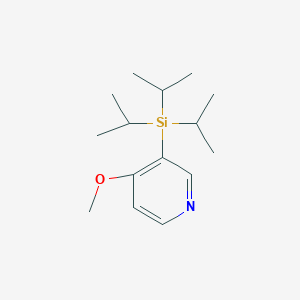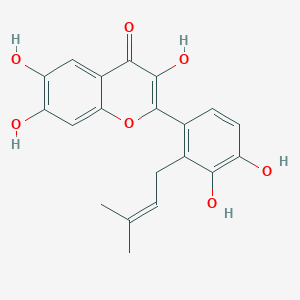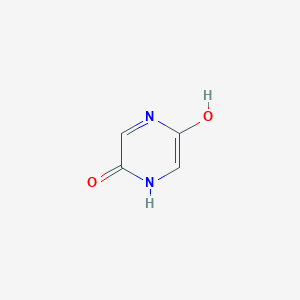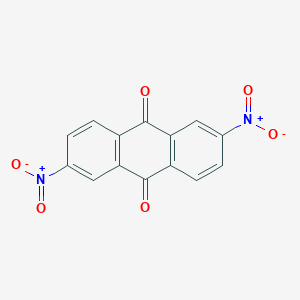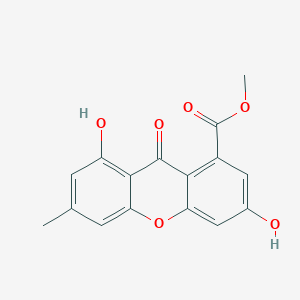
Taxifolin 7-O-ramnósido
Descripción general
Descripción
- Su fórmula química es C21H22O11 , y su peso molecular es 450.39 g/mol .
- Notablemente, el Taxifolin 7-ramnósido exhibe actividad antibacteriana contra aislados clínicos de Staphylococcus aureus resistente a la meticilina (MRSA) .
Taxifolin 7-ramnósido: , o , es un flavonoide aislado de .
Aplicaciones Científicas De Investigación
- El Taxifolin 7-ramnósido encuentra aplicaciones en:
- Química : Como compuesto modelo para estudiar la reactividad de los flavonoides.
- Biología : Investigando sus efectos sobre los procesos celulares y las vías de señalización.
- Medicina : Potenciales aplicaciones antimicrobianas, especialmente contra MRSA.
- Industria : Sus propiedades antioxidantes pueden ser relevantes en alimentos y cosméticos.
Mecanismo De Acción
- El mecanismo exacto sigue siendo un área activa de investigación.
- Los objetivos moleculares y las vías involucradas en su actividad antibacteriana necesitan una mayor exploración.
Análisis Bioquímico
Biochemical Properties
Taxifolin 7-O-rhamnoside interacts with various enzymes and proteins in biochemical reactions. It has been reported to exhibit antibacterial activity, suggesting that it may interact with bacterial proteins or enzymes to inhibit their function
Cellular Effects
Taxifolin 7-O-rhamnoside has been shown to have an impact on various types of cells. For instance, it has been reported to exhibit antibacterial activity against MRSA, indicating that it can influence bacterial cell function
Molecular Mechanism
It is known to exhibit antibacterial activity, suggesting that it may exert its effects at the molecular level by interacting with bacterial proteins or enzymes
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para el Taxifolin 7-ramnósido no están ampliamente documentadas. Se obtiene típicamente a través de la extracción de Hypericum japonicum.
- Los métodos de producción industrial pueden implicar procesos de extracción y purificación a gran escala, pero los protocolos detallados siguen siendo propietarios.
Análisis De Reacciones Químicas
- El Taxifolin 7-ramnósido puede sufrir varias reacciones, incluida la oxidación, reducción y sustitución.
- Reactivos y condiciones comunes:
- Oxidación : Agentes oxidantes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).
- Reducción : Agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).
- Sustitución : Reacciones catalizadas por ácidos con varios nucleófilos (por ejemplo, alcoholes, aminas).
- Los productos principales dependen de las condiciones de reacción específicas y los materiales de partida.
Comparación Con Compuestos Similares
- Si bien el Taxifolin 7-ramnósido es único debido a su parte ramnósido, consideremos compuestos similares:
- Taxifolin (Dihidroquercetina) : El compuesto principal sin el grupo ramnósido.
- Quercetina : Un flavonoide relacionado con efectos biológicos más amplios.
- Hipérosido : Otro flavonoide glucósido que se encuentra en las especies de Hypericum.
Propiedades
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3/t7-,15-,17+,18-,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGAZJABJOAMSW-FHXNIQKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


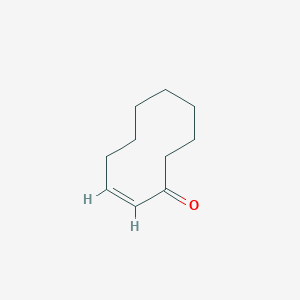
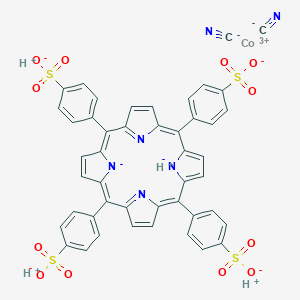

![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
